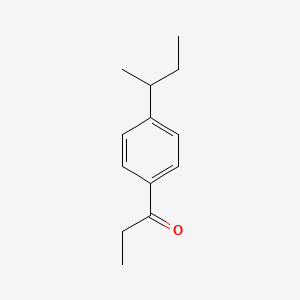

2-Cyano-3-(dimethylamino)but-2-enamide

Overview

Description

The compound 2-Cyano-3-(dimethylamino)-2-butenamide is a versatile molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to compounds that have been synthesized and analyzed for their luminescent properties, as well as their utility in organic synthesis for creating functionalized molecules .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, a compound with a similar structure, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Another related compound, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, was created as a new reagent for the synthesis of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction . These methods highlight the reactivity of the cyano and dimethylamino groups in facilitating the formation of new bonds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyano-3-(dimethylamino)-2-butenamide has been elucidated using various spectroscopic techniques. For example, the structure of a related compound was confirmed using 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and Fourier Transform Infrared studies . Additionally, X-ray diffraction has been employed to study the crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, revealing details about bond lengths, bond angles, and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 2-cyano-3-(dimethylamino) moiety is significant for the synthesis of various derivatives. For instance, the vinylogous amidinium salt was transformed into 1-cyano-4-dimethylamino-3-(4-pyridinyl)-1,3-butadiene-1-carboxylic acid derivatives, which could be further cyclized to yield pyridine derivatives . This demonstrates the potential of 2-Cyano-3-(dimethylamino)-2-butenamide to undergo chemical transformations leading to heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Cyano-3-(dimethylamino)-2-butenamide have been studied through various analytical techniques. Ultraviolet-visible absorption spectroscopy has been used to analyze the electronic properties of these molecules . Additionally, thermal analysis using TG-DTA has provided insights into the thermal stability of the compounds . The luminescent properties of certain derivatives have also been investigated, showing different colors of luminescence and crystal structures .

Scientific Research Applications

Dynamin GTPase Inhibition

2-Cyano-3-(dimethylamino)-2-butenamide derivatives are critical in the inhibition of dynamin GTPase, which is vital for cellular processes such as clathrin-mediated endocytosis. Gordon et al. (2013) developed compounds with increased potency against dynamin I and II, highlighting their potential in biomedical research and therapy (Gordon et al., 2013).

Apoptosis Induction in Cancer Cells

Compounds containing the 2-cyano-3-(dimethylamino)-2-butenamide structure have been identified as potent apoptosis inducers in cancer cells. Kemnitzer et al. (2004) demonstrated that these compounds cause nuclear fragmentation and cell cycle arrest, offering potential avenues for cancer treatment (Kemnitzer et al., 2004).

Luminescent Property Studies

Mikhlina et al. (2013) studied the luminescent properties of 2-cyano-3-(dimethylamino)-2-butenamide derivatives, revealing unique interactions and shifts in absorption and luminescence bands. This research contributes to the understanding of light-emitting materials in technology and scientific applications (Mikhlina et al., 2013).

Chemical Reactivity and Interaction Studies

The reactivity of 2-cyano-3-(dimethylamino)-2-butenamide derivatives with various compounds has been extensively studied, offering insights into chemical interactions and synthesis processes. Sustman et al. (1992) explored the cycloaddition reactions and zwitterion formation of these compounds, contributing to the broader field of organic chemistry and material science (Sustman et al., 1992).

Future Directions

While specific future directions for “2-Cyano-3-(dimethylamino)-2-butenamide” are not mentioned in the search results, it is noted that this compound is used in various scientific and industrial applications . This suggests that it may continue to be a subject of interest in future research and development efforts.

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with its targets, leading to various chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in numerous biochemical pathways.

Result of Action

The result of the action of 2-Cyano-3-(dimethylamino)-2-butenamide is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Action Environment

The action, efficacy, and stability of 2-Cyano-3-(dimethylamino)-2-butenamide can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide was carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature and reaction time can significantly influence the compound’s action.

Biochemical Analysis

Biochemical Properties

2-Cyano-3-(dimethylamino)-2-butenamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and π-stacking interactions, which are essential for its stability and reactivity . It interacts with enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of 2-Cyano-3-(dimethylamino)-2-butenamide on different types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-Cyano-3-(dimethylamino)-2-butenamide can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-Cyano-3-(dimethylamino)-2-butenamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The binding interactions often involve the formation of hydrogen bonds and π-stacking interactions, which stabilize the compound within the active site of the enzyme . This stabilization can result in changes in the enzyme’s conformation, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Cyano-3-(dimethylamino)-2-butenamide over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-Cyano-3-(dimethylamino)-2-butenamide can result in alterations in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Cyano-3-(dimethylamino)-2-butenamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

2-Cyano-3-(dimethylamino)-2-butenamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of 2-Cyano-3-(dimethylamino)-2-butenamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biochemical activity . Understanding these transport mechanisms is important for optimizing the use of 2-Cyano-3-(dimethylamino)-2-butenamide in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Cyano-3-(dimethylamino)-2-butenamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of 2-Cyano-3-(dimethylamino)-2-butenamide is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

properties

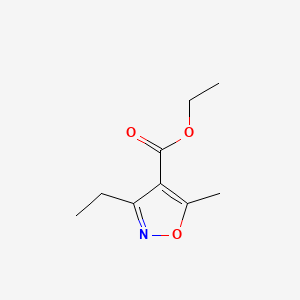

IUPAC Name |

2-cyano-3-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKUDCDGKOECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393074 | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62321-92-0 | |

| Record name | 2-Cyano-3-(dimethylamino)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62321-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)